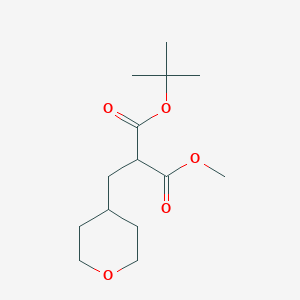
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methyl group, and an oxan-4-ylmethyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate can be achieved through a multi-step process involving the esterification of appropriate precursors. One possible route involves the following steps:
Formation of the oxan-4-ylmethyl intermediate: This can be achieved by reacting an appropriate oxane derivative with a suitable alkylating agent under basic conditions.
Esterification: The oxan-4-ylmethyl intermediate is then reacted with tert-butyl 1-O-methyl propanedioate in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the reagents used.
Applications De Recherche Scientifique
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate depends on its specific application. In general, the compound may interact with molecular targets through ester hydrolysis, reduction, or substitution reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 1-O-methyl propanedioate: Similar structure but lacks the oxan-4-ylmethyl group.
Oxan-4-ylmethyl propanedioate: Similar structure but lacks the tert-butyl and methyl groups.
tert-Butyl oxan-4-ylmethyl propanedioate: Similar structure but lacks the 1-O-methyl group.
Uniqueness
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate is unique due to the presence of all three functional groups (tert-butyl, methyl, and oxan-4-ylmethyl) attached to the propanedioate backbone. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science.
Propriétés
Formule moléculaire |
C14H24O5 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate |
InChI |
InChI=1S/C14H24O5/c1-14(2,3)19-13(16)11(12(15)17-4)9-10-5-7-18-8-6-10/h10-11H,5-9H2,1-4H3 |
Clé InChI |
PSJPYOIGUPJEPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1CCOCC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)

![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)





